

Protocol for radiolabeling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide

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Compound of Interest

Compound Name: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide

Cat. No.: B566661

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An Application Note and Protocol for the Radiolabeling of **(2S,5R)-5-Ethylpyrrolidine-2-carboxamide** with Carbon-11 is presented for researchers, scientists, and drug development professionals. This document provides a detailed, though theoretical, protocol for the synthesis of a suitable precursor and its subsequent radiolabeling, purification, and quality control.

Application Notes

(2S,5R)-5-Ethylpyrrolidine-2-carboxamide is a chiral small molecule belonging to the pyrrolidine carboxamide class of compounds. Derivatives of pyrrolidine-2-carboxamide have been explored for various therapeutic applications.[1][2][3] The development of radiolabeled versions of such novel compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of the pharmacokinetics and pharmacodynamics of a drug candidate, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as target engagement in living organisms.[4]

This protocol outlines a proposed method for the radiolabeling of **(2S,5R)-5-Ethylpyrrolidine-2-carboxamide** with Carbon-11 ($[^{11}\text{C}]$), a positron-emitting radionuclide with a short half-life of 20.4 minutes.[4] The strategy involves the synthesis of a suitable precursor, followed by a methylation reaction using $[^{11}\text{C}]$ methyl iodide.[5][6] This approach is one of the most common and well-established methods for incorporating Carbon-11 into small molecules for PET tracer

development.[5][6][7] The successful implementation of this protocol would enable preclinical and clinical investigation of the in vivo behavior of **(2S,5R)-5-Ethylpyrrolidine-2-carboxamide**.

Experimental Protocols

Precursor Synthesis: (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide

A plausible precursor for the radiolabeling of the target compound is the corresponding primary alcohol, which can be subsequently methylated. The synthesis of this precursor is a prerequisite for the radiolabeling step.

Materials:

- (2S,5R)-5-carboxy-pyrrolidine-2-carboxylic acid
- Thionyl chloride (SOCl₂)
- Ammonia (NH₃) in methanol
- Lithium aluminium hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- **Amidation:** (2S,5R)-5-carboxy-pyrrolidine-2-carboxylic acid is first converted to its corresponding di-acid chloride using thionyl chloride. The resulting di-acid chloride is then reacted with an excess of ammonia in methanol to yield (2S,5R)-pyrrolidine-2,5-dicarboxamide.
- **Selective Reduction:** The diamide is then selectively reduced to the corresponding amino alcohol. A careful control of stoichiometry and reaction conditions with a reducing agent like LiAlH_4 in anhydrous THF is necessary to selectively reduce one of the amide groups to an amine and the other to an alcohol, yielding the precursor (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The structure and purity of the precursor should be confirmed by NMR and mass spectrometry.

Radiolabeling with [11C]Methyl Iodide

This protocol is adapted from established [11C]methylation procedures.[\[5\]](#)[\[6\]](#)

Materials:

- (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide (precursor)
- [11C]Methyl iodide ($[^{11}\text{C}]\text{CH}_3\text{I}$) produced from a cyclotron
- Sodium hydride (NaH)
- Anhydrous dimethylformamide (DMF)
- High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector
- Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Ethanol for formulation

- Saline for injection

Procedure:

- **Precursor Preparation:** Dissolve 1-2 mg of the precursor, (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide, in 0.3 mL of anhydrous DMF in a sealed reaction vessel.
- **Deprotonation:** Add a small amount of sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) to the precursor solution to deprotonate the hydroxyl group. The reaction is typically performed at room temperature for 5-10 minutes.
- **Radiolabeling Reaction:** Bubble the gaseous $[^{11}\text{C}]\text{CH}_3\text{I}$ into the reaction vessel containing the deprotonated precursor. Heat the mixture at 80-100°C for 5-7 minutes.
- **Quenching and Purification:** After the reaction time, quench the reaction by adding 0.5 mL of the HPLC mobile phase. Inject the entire reaction mixture onto the semi-preparative HPLC system for purification.
- **Product Collection:** Collect the radioactive peak corresponding to the --INVALID-LINK---5-Ethylpyrrolidine-2-carboxamide.
- **Formulation:** The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.

Quality Control

Procedure:

- **Radiochemical Purity:** An aliquot of the final product is analyzed by analytical HPLC with a radiation detector to determine the radiochemical purity. The purity should be >95%.
- **Specific Activity:** The specific activity is calculated by measuring the total radioactivity and the total mass of the product. This is typically determined by analytical HPLC with a UV detector calibrated with a known concentration of the non-radiolabeled standard.

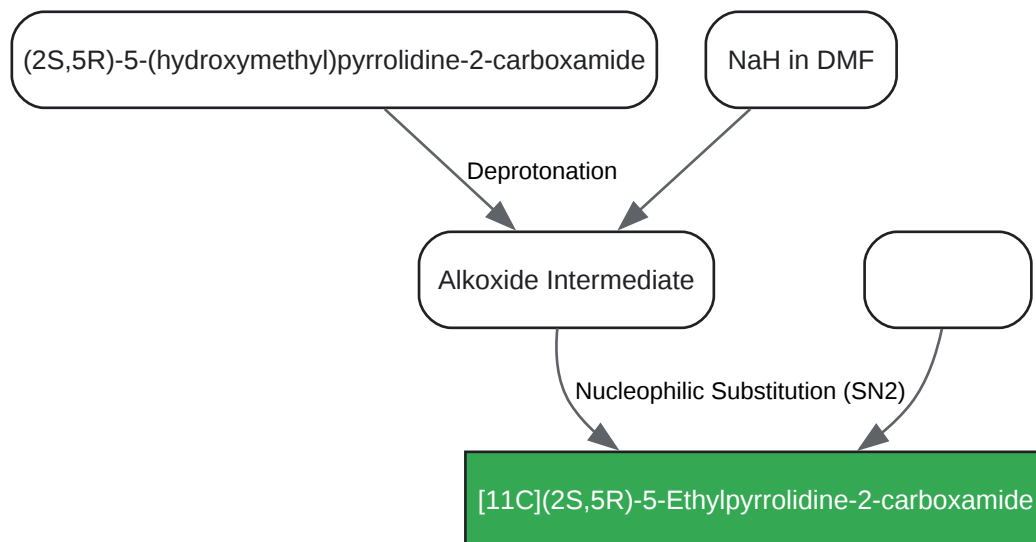
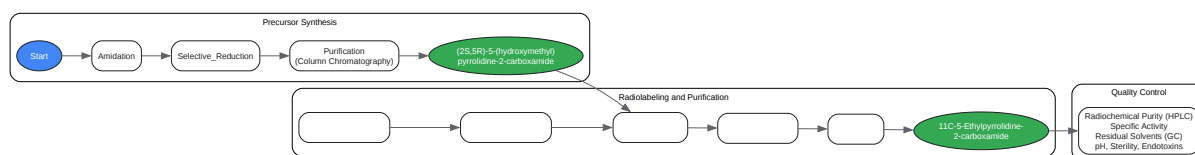
- **Residual Solvents:** The final product is analyzed by gas chromatography (GC) to ensure that the levels of residual solvents (e.g., DMF, ethanol, acetonitrile) are within acceptable limits as defined by pharmacopeial standards.
- **pH and Sterility:** The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5). A sample should be taken for sterility and endotoxin testing.

Data Presentation

Parameter	Value	Reference
Precursor Concentration	3-6 mg/mL in DMF	[5]
Base	Sodium Hydride	[6]
Reaction Temperature	80-100 °C	[5]
Reaction Time	5-7 minutes	[6]
Radiochemical Yield (decay-corrected)	20-40%	General expectation
Radiochemical Purity	> 95%	Standard requirement
Specific Activity	> 37 GBq/μmol (> 1 Ci/μmol)	[8]
Molar Activity	> 37 GBq/μmol	[8]

Quality Control Test	Specification
Appearance	Clear, colorless solution
pH	4.5 - 7.5
Radiochemical Purity	≥ 95%
Chemical Purity	Identity confirmed by co-injection with standard
Residual Solvents	Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMF < 880 ppm
Endotoxin	< 175 EU/V
Sterility	Sterile

Visualizations



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